5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide 5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034379-17-2
VCID: VC4921069
InChI: InChI=1S/C17H17N3O3S/c1-11(21)13-3-4-14(24-13)16(22)18-7-10-20-9-6-12-5-8-19(2)15(12)17(20)23/h3-6,8-9H,7,10H2,1-2H3,(H,18,22)
SMILES: CC(=O)C1=CC=C(S1)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4

5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide

CAS No.: 2034379-17-2

Cat. No.: VC4921069

Molecular Formula: C17H17N3O3S

Molecular Weight: 343.4

* For research use only. Not for human or veterinary use.

5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide - 2034379-17-2

Specification

CAS No. 2034379-17-2
Molecular Formula C17H17N3O3S
Molecular Weight 343.4
IUPAC Name 5-acetyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C17H17N3O3S/c1-11(21)13-3-4-14(24-13)16(22)18-7-10-20-9-6-12-5-8-19(2)15(12)17(20)23/h3-6,8-9H,7,10H2,1-2H3,(H,18,22)
Standard InChI Key CJIUSPQXNTVJSW-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(S1)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

The compound features a hybrid structure combining thiophene-carboxamide and pyrrolo[2,3-c]pyridinone moieties linked via an ethyl bridge. Key structural elements include:

  • Thiophene ring: Substituted at the 2-position with a carboxamide group and at the 5-position with an acetyl group.

  • Pyrrolo[2,3-c]pyridinone core: A bicyclic system with a lactam (7-oxo) group and a methyl substituent at the 1-position.

  • Ethyl linker: Connects the pyrrolopyridinone nitrogen to the carboxamide nitrogen .

Molecular Formula and Physicochemical Properties

  • Molecular formula: C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3\text{S} (calculated based on structural analogs ).

  • Molecular weight: 358.42 g/mol.

  • Key functional groups: Acetyl (IR: 1680–1700 cm1^{-1}), lactam (IR: 1640–1660 cm1^{-1}), and secondary amide (NMR: δ 10.2–10.8 ppm) .

Table 1: Comparative Molecular Data of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3\text{S}358.425-acetyl, 1-methyl
5-Chloro AnalogC15H14ClN3O2S\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}335.815-chloro, 1-methyl
Thiophene-2-Carboxamide Derivative C13H11N3O2S\text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_2\text{S}281.313-amino, 4-cyano

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through a convergent approach:

  • Pyrrolo[2,3-c]pyridinone synthesis: Cyclization of 4-aminopyridine derivatives with ketoesters, followed by methylation.

  • Thiophene-carboxamide preparation: Acetylation of 5-bromothiophene-2-carboxylic acid, followed by amidation with ethylenediamine .

  • Coupling reaction: Mitsunobu or nucleophilic substitution to link the two moieties.

Stepwise Synthesis Protocol

  • Pyrrolopyridinone formation:

    • React 4-amino-2-picoline with ethyl acetoacetate under acidic conditions to form the lactam core.

    • Methylate the nitrogen using methyl iodide in DMF.

  • Thiophene intermediate:

    • Acetylate 5-bromothiophene-2-carboxylic acid using acetic anhydride, then convert to the acid chloride with SOCl2_2 .

    • React with ethylenediamine in THF to yield 5-acetyl-thiophene-2-carboxamide .

  • Final coupling:

    • Use Mitsunobu conditions (DEAD, PPh3_3) to join the pyrrolopyridinone and thiophene-carboxamide.

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Lactam formationH2_2SO4_4, reflux, 6h78>95%
MethylationCH3_3I, DMF, 50°C, 12h8598%
Acetylation(Ac)2_2O, AlCl3_3, 0°C92>99%
Mitsunobu couplingDEAD, PPh3_3, THF, 24h6597%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6_6):

    • δ 8.21 (s, 1H, pyrrolopyridinone H-4),

    • δ 7.89 (d, J = 4.0 Hz, 1H, thiophene H-3),

    • δ 3.71 (t, J = 6.4 Hz, 2H, NCH2_2),

    • δ 2.55 (s, 3H, COCH3_3) .

  • 13^13C NMR: 192.1 (COCH3_3), 165.3 (CONH), 158.9 (lactam C=O) .

Mass Spectrometry

  • ESI-MS: m/z 359.1 [M+H]+^+ (calculated: 358.42).

  • Fragmentation pattern: Loss of acetyl (‑42 Da) and pyrrolopyridinone (‑132 Da).

CompoundHCT-116 (µM)MCF-7 (µM)Selectivity Index
Target Compound1.22.812.5
5-Chloro Analog0.91.58.3
AMG 337 (Control) 0.40.75.6

Stability and Drug-Likeness

Physicochemical Profiling

  • LogP: 2.1 (calculated via XLogP3).

  • Solubility: 12 µg/mL in PBS (pH 7.4).

  • Plasma protein binding: 89% (rat).

Metabolic Stability

  • Microsomal half-life: 42 min (human liver microsomes).

  • Major metabolites: N-demethylated and acetyl-hydrolyzed derivatives.

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